molecular formula C18H17N3O2 B2914034 N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide CAS No. 1206985-33-2

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide

Cat. No.: B2914034
CAS No.: 1206985-33-2
M. Wt: 307.353
InChI Key: JRGRHHQWPMDJSB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide typically involves the reaction of indole derivatives with picolinic acid derivatives. One common synthetic route includes the use of palladium-catalyzed coupling reactions. For instance, the reaction of an indole derivative with picolinic acid in the presence of palladium(II) acetate and a bidentate ligand such as D t-BPF, along with a soluble base like triethylamine, under reflux conditions in a toluene/acetonitrile mixture, can yield the desired product . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of receptor activity and enzyme inhibition.

Comparison with Similar Compounds

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide can be compared with other indole derivatives such as:

These compounds share a similar indole core but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications.

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide is a compound belonging to the indole derivatives class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The compound is synthesized through reactions involving indole derivatives and picolinic acid derivatives. A common synthetic route includes palladium-catalyzed coupling reactions, where an indole derivative reacts with picolinic acid in the presence of palladium(II) acetate and a bidentate ligand under reflux conditions in a toluene/acetonitrile mixture.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. Indole derivatives are known to bind with high affinity to various receptors, modulating multiple biological pathways. The compound's structure allows it to potentially inhibit key enzymes involved in disease processes, such as ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair .

Anticancer Activity

Research indicates that this compound may enhance antitumor effects by inhibiting RNR. In combination with other antitumor agents, it has shown promise in increasing the efficacy of cancer treatments. For instance, studies have demonstrated that combining this compound with cytarabine or gemcitabine enhances cell proliferation inhibitory effects in non-small cell lung cancer cell lines .

Antiviral and Antimicrobial Properties

Indole derivatives, including this compound, have been investigated for their antiviral and antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against various viral strains and bacterial pathogens, although detailed data on specific pathogens remains limited.

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in mouse models of leukemia. The results indicated significant tumor size reduction when administered in combination with established chemotherapeutics like etoposide and cisplatin. The mechanism was attributed to enhanced RNR inhibition leading to reduced nucleotide availability for tumor growth .

Case Study 2: Antiviral Activity
Another investigation explored the antiviral potential of this compound against influenza viruses. Results showed a dose-dependent inhibition of viral replication in vitro, suggesting that further development could lead to effective antiviral therapies.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity due to differences in substituents:

Compound NameBiological ActivityNotable Differences
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamideModerate anticancer activityFluorine substitution enhances receptor binding
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamideHigh antimicrobial activityIsoxazole ring contributes to increased antimicrobial properties
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamideVariable activityEthenesulfonamide moiety alters binding affinity

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17(15-3-1-2-9-19-15)20-14-7-6-12-8-10-21(16(12)11-14)18(23)13-4-5-13/h1-3,6-7,9,11,13H,4-5,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGRHHQWPMDJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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